

Comprehensive Analytical Guide: 5-Bromo-3-methylquinoline

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Compound of Interest

Compound Name: 5-Bromo-3-methylquinoline

CAS No.: 397322-46-2

Cat. No.: B1590357

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Executive Summary

5-Bromo-3-methylquinoline (CAS: 397322-46-2) is a critical heterocyclic building block, particularly in the synthesis of WDR5 inhibitors and kinase-targeted therapeutics. Its structural integrity is defined by the specific placement of a bromine atom at the peri-position (C5) and a methyl group on the heterocyclic ring (C3).

This guide addresses the primary analytical challenge: Regioisomer Differentiation. In synthetic workflows (e.g., Skraup-Doebner-Von Miller), distinguishing the target from isomers like 3-bromo-5-methylquinoline or 5-bromo-6-methylquinoline is essential. This document provides the definitive spectral fingerprints to validate identity.

Chemical Identity & Properties

Property	Specification
IUPAC Name	5-Bromo-3-methylquinoline
CAS Number	397322-46-2
Molecular Formula	C ₁₀ H ₈ BrN
Exact Mass	220.9840 (⁷⁹ Br) / 222.9820 (⁸¹ Br)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Chloroform

NMR Spectroscopy: Interpretation & Assignment

The

¹H NMR spectrum of **5-bromo-3-methylquinoline** is characterized by a distinct deshielding pattern due to the nitrogen heteroatom and the peri-effect of the bromine at C5.

Experimental Data (400 MHz, Methanol-)

Source: Adapted from WO2021092525A1 (Intermediate 77)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	8.77	Doublet (d)		Most deshielded due to adjacent Nitrogen; coupling to H-4.
H-4	8.20 - 8.35*	Singlet (s)	-	Deshielded by peri-interaction with Br-5.
H-8	8.03 - 8.06	Multiplet (m)	-	Peri-proton relative to N; typically high shift.
H-6, H-7	7.60 - 7.80	Multiplet (m)	-	Remaining aromatic protons on the carbocyclic ring.
CH ₃ -3	2.52	Singlet (s)	-	Characteristic methyl on heteroaromatic ring.

*Note: Exact shift of H-4 varies by solvent concentration but is distinctively downfield (~8.3 ppm) compared to non-brominated analogs.

Critical Differentiation: Target vs. Isomer (3-Bromo-5-methylquinoline)

The "Performance" of your analytical method relies on distinguishing these two isomers.

- Target (5-Br-3-Me):
 - NOE Signal: Strong NOE observed between CH₃-3 and H-4.

- H-4 Shift: Deshielded (~8.3 ppm) due to the spatial proximity of the Bromine lone pairs at C5 (peri-effect).
- Alternative (3-Br-5-Me):
 - NOE Signal: Strong NOE observed between H-4 and CH₃-5.
 - H-4 Shift: Shielded relative to the target (~7.9 - 8.0 ppm) because the methyl group at C5 exerts a weaker deshielding effect than bromine.

Mass Spectrometry: Fragmentation & Isotope Pattern

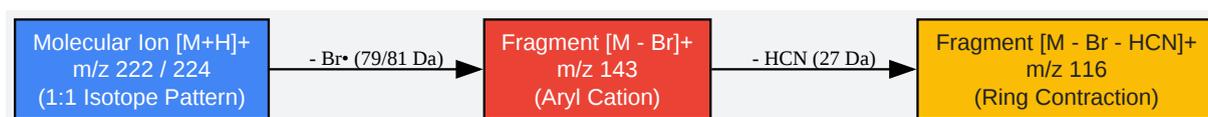
The MS profile is dominated by the characteristic bromine isotope signature.

Key MS Features (ESI+)

- Molecular Ion (): Equal intensity peaks at m/z 222 and 224 (1:1 ratio). This confirms the presence of a single Bromine atom.
- Base Peak: Often in ESI.
- Fragmentation:
 - 143: Loss of Bromine radical ().
 - 116: Subsequent loss of HCN from the pyridine ring (characteristic of quinolines).

Visualized Fragmentation Pathway

The following diagram illustrates the ionization and fragmentation logic for structural confirmation.



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Caption: Step-wise fragmentation pathway of **5-Bromo-3-methylquinoline** under ESI-MS conditions.

Experimental Protocols

Protocol A: Synthesis (Skraup-Doebner-Von Miller Variation)

Context: This method is preferred for accessing the 3-methyl substituted core.

- Reagents: Mix 3-bromoaniline (1.0 eq) with methacrolein (2.0 eq) in 6M HCl.
- Cyclization: Reflux at 100°C for 4 hours. Note: Use ZnCl₂ as a Lewis acid catalyst to improve regioselectivity.
- Workup: Neutralize with NaOH to pH 9. Extract with Dichloromethane (DCM).
- Purification: The crude mixture will contain the 7-bromo isomer. Purify via Flash Column Chromatography (Hexane/EtOAc 9:1).
 - Validation: The 5-bromo isomer typically elutes after the 7-bromo isomer due to higher polarity from the exposed nitrogen lone pair (less sterically hindered).

Protocol B: NMR Acquisition Parameters

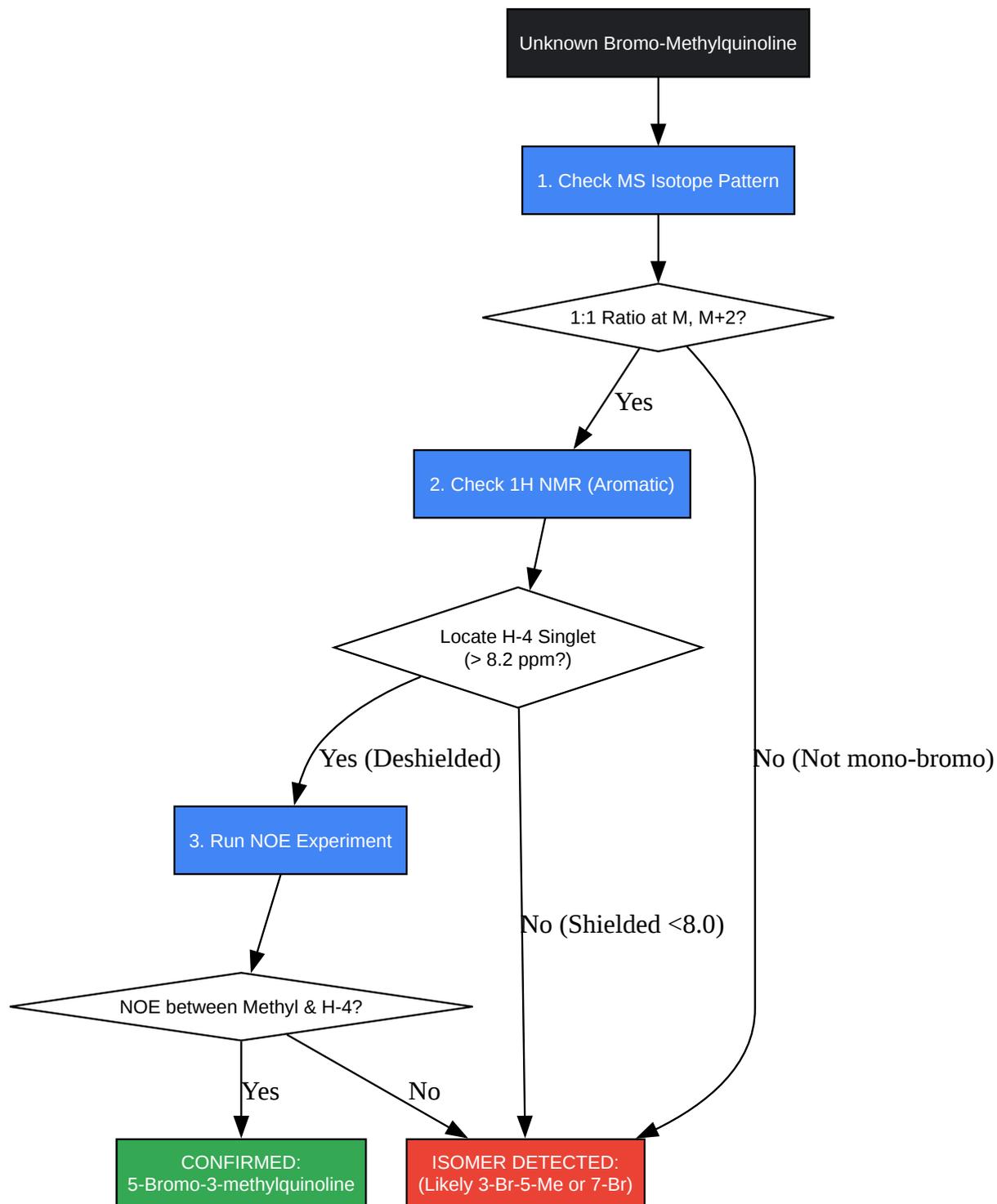
To ensure data quality suitable for publication or regulatory submission:

- Solvent: Methanol-
(preferred for resolution) or CDCl₃.
- Concentration: 5-10 mg in 0.6 mL solvent.

- Pulse Sequence:zg30 (Standard 30° pulse).
- Scans: Minimum 64 scans to resolve small impurity peaks (isomers).
- Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated H-2 proton.

Decision Logic: Isomer Differentiation

Use this workflow to definitively identify your compound.



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Caption: Logical decision tree for validating **5-Bromo-3-methylquinoline** against common isomers.

References

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